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Introduction
Sinapultide, a synthetic 21-amino acid peptide also known as KL4 peptide, represents a

significant advancement in the treatment of neonatal respiratory distress syndrome (RDS). It is

a biomimetic of the essential human lung surfactant protein B (SP-B), designed to replicate its

surface tension-lowering properties and other vital functions within the alveoli. This technical

guide provides a comprehensive overview of the structure, sequence, biophysical properties,

and mechanism of action of Sinapultide, with a focus on the quantitative data and

experimental methodologies that underpin our current understanding.

Structure and Sequence of Sinapultide (KL4
Peptide)
Sinapultide is a cationic peptide characterized by a repeating sequence of a single lysine (K)

residue followed by four leucine (L) residues. This primary structure is fundamental to its

function.

Amino Acid Sequence and Molecular Properties
The primary amino acid sequence of Sinapultide is:

KLLLLKLLLLKLLLLKLLLLK[1]
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This sequence gives the peptide its amphipathic nature, with the hydrophobic leucine residues

and the positively charged lysine residues arranged in a regular pattern. This arrangement is

crucial for its interaction with the negatively charged phospholipids of the lung surfactant.

Property Value Reference

Amino Acid Sequence KLLLLKLLLLKLLLLKLLLLK [1]

Number of Residues 21 [1]

Molecular Weight 2469.40 g/mol [1]

Molecular Formula C126H238N26O22

Secondary and Tertiary Structure
In an aqueous environment, Sinapultide exists in a largely random coil conformation.

However, upon interaction with lipid bilayers, it adopts a stable α-helical secondary structure.[2]

This conformational change is critical for its biological activity, allowing it to insert into and

organize the phospholipid monolayer at the air-liquid interface of the alveoli. The helical

structure presents a hydrophobic face composed of leucine residues that interacts with the acyl

chains of the phospholipids and a hydrophilic face with lysine residues that can interact with the

polar head groups of the phospholipids and the aqueous subphase.

Biophysical Properties and Function
Sinapultide's primary function is to mimic the biophysical activity of SP-B, which is essential

for reducing surface tension in the lungs and preventing alveolar collapse at the end of

expiration.

Surface Activity
Sinapultide, when combined with phospholipids such as dipalmitoylphosphatidylcholine

(DPPC) and palmitoyloleoyl-phosphatidylglycerol (POPG), significantly reduces surface tension

at the air-water interface. This is the hallmark of a functional pulmonary surfactant.
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Parameter Observation Reference

Equilibrium Spreading

Pressure (πe)

Sinapultide promotes surface

phase separation and

increases πe in DPPC/POPG

mixtures, an effect enhanced

by palmitic acid.

Maximum Surface Pressure

(πmax)

Increased in the presence of

Sinapultide.

Monolayer Stability

Forms a stable monolayer up

to a surface pressure of 30

mN/m.

Lipid Monolayer Collapse

Rigidifies POPG-containing

lipid monolayers, shifting their

collapse mode from flowing

into the sub-phase to folding.

Interaction with Lipid Bilayers
Neutron diffraction and other biophysical studies have revealed that Sinapultide orients itself

at the lipid-water interface, interacting with a single leaflet of the membrane. This interaction is

crucial for organizing the lipid molecules into a highly stable and surface-active film. The bilayer

thickness of both DPPC:POPG and POPC:POPG lipid systems is approximately 38 Å, and the

presence of 5 mol% KL4 can significantly affect this thickness.

Mechanism of Action
Sinapultide's therapeutic effects extend beyond its biophysical surfactant properties. It also

possesses anti-inflammatory activities that are relevant in the context of acute lung injury (ALI)

and RDS.

Inhibition of Neutrophil Transmigration
A key anti-inflammatory mechanism of Sinapultide is its ability to inhibit the transmigration of

neutrophils (polymorphonuclear leukocytes, PMNs) across the endothelium into the alveolar

space. This reduces the inflammatory cascade that can lead to lung injury. In vitro assays have
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demonstrated that KL4-surfactant decreases neutrophil transmigration at the endothelial cell

level.

Potential Signaling Pathways
The precise signaling pathway through which Sinapultide exerts its anti-inflammatory effects is

an area of active research. One potential mechanism involves the modulation of Toll-like

receptor (TLR) signaling. TLRs, particularly TLR2 and TLR4, are key players in the innate

immune response in the lungs and can be activated by pathogens and endogenous danger

signals, leading to the production of pro-inflammatory cytokines. In LPS-induced acute lung

injury models, treatment with Sinapultide-loaded microbubbles combined with ultrasound has

been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. This

suggests a potential interaction of Sinapultide with the TLR4 signaling cascade, as LPS is a

well-known TLR4 agonist.
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Figure 1: Proposed anti-inflammatory signaling pathway of Sinapultide (KL4 peptide).

Clinical Efficacy and Safety
The clinical utility of Sinapultide is demonstrated through extensive clinical trials of lucinactant,

the drug formulation containing the peptide.

Efficacy in Neonatal Respiratory Distress Syndrome
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Clinical trials have consistently shown that lucinactant is effective in the prevention and

treatment of RDS in premature infants.

Outcome Lucinactant Comparator(s) Result Reference

Incidence of

RDS at 24 hours
39.1%

Colfosceril:

47.2%

Significantly

reduced

incidence with

lucinactant.

RDS-related

mortality by day

14

4.7%

Colfosceril:

9.4%Beractant:

10.5%

Significantly

reduced mortality

with lucinactant

compared to

both.

All-cause

mortality at 36

weeks PMA

21% Beractant: 26%

Lower mortality

rate with

lucinactant.

Bronchopulmona

ry Dysplasia

(BPD) at 36

weeks PMA

40.2%
Colfosceril:

45.0%

Significantly less

common with

lucinactant.

Survival without

BPD at 28 days
37.8%

Poractant alfa:

33.1%

Non-inferiority

demonstrated.

Mortality at 28

days
11.8%

Poractant alfa:

16.1%

Lower mortality

with lucinactant.

Safety Profile
Lucinactant has been shown to have a safety profile comparable to other surfactant

preparations.
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Adverse Event Lucinactant Comparator(s) Reference

Oxygen Desaturation

(administration-

related)

17% (vs.

Colfosceril/Beractant)

8% (vs. Poractant

alfa)

Colfosceril:

9%Beractant:

13%Poractant alfa:

2%

Bradycardia

(administration-

related)

5% (vs.

Colfosceril/Beractant)

3% (vs. Poractant

alfa)

Colfosceril:

2%Beractant:

3%Poractant alfa: 2%

Intraventricular

Hemorrhage (grades

3 & 4)

14.3% Poractant alfa: 16.9%
No significant

difference.

Cystic Periventricular

Leukomalacia
14.3% Poractant alfa: 16.9%

No significant

difference.

Experimental Protocols
Peptide Synthesis
Sinapultide (KL4) is synthesized using automated solid-phase peptide synthesis.

Resin: Wang resin is typically used as the solid support.

Amino Acids: Isotopically enriched Fmoc amino acids (e.g., 13C-enriched) can be used for

structural studies.

Cleavage: The peptide is cleaved from the resin using a mixture of 90% trifluoroacetic acid

(TFA), 5% triisopropyl-silane, and 5% water.

Purification: The crude peptide is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC) using an acetonitrile/water gradient.

Verification: The purity and identity of the peptide are confirmed by mass spectrometry.
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Figure 2: Workflow for the solid-phase synthesis of Sinapultide (KL4 peptide).

Circular Dichroism (CD) Spectroscopy for Secondary
Structure Analysis
CD spectroscopy is used to determine the secondary structure of Sinapultide in different

environments.
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Sample Preparation:

A stock solution of KL4 in buffer (e.g., 5 mM HEPES, pH 7.4) is prepared.

Lipid vesicles (e.g., POPC:POPG) are prepared and mixed with the peptide solution at

desired peptide:lipid ratios.

The mixture is equilibrated for at least one hour.

Data Acquisition:

CD spectra are recorded on a spectropolarimeter (e.g., Aviv Model 215).

Wavelength range is typically 195-260 nm.

Multiple scans (10-50) are averaged to improve the signal-to-noise ratio.

Data Analysis:

The spectra are corrected for the buffer and lipid vesicle background.

The resulting spectra are analyzed to determine the percentage of α-helix, β-sheet, and

random coil structures.

Neutron Diffraction for Peptide-Bilayer Interaction
Studies
Neutron diffraction is employed to determine the orientation and location of Sinapultide within

a lipid bilayer.

Sample Preparation:

Selectively deuterated leucine residues are incorporated into the KL4 peptide during

synthesis.

The labeled peptide is reconstituted with lipid bilayers (e.g., DPPC:POPG) to form oriented

multibilayers on a substrate.
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Data Collection:

Neutron diffraction data are collected at a neutron scattering facility.

The experiment is performed at different D2O contrasts to highlight different parts of the

system.

Data Analysis:

The diffraction data are used to calculate the neutron scattering length density profiles.

These profiles provide information on the location of the deuterated residues, and thus the

orientation and depth of penetration of the peptide in the bilayer.

Conclusion
Sinapultide (KL4 peptide) is a well-characterized synthetic peptide that effectively mimics the

crucial functions of human surfactant protein B. Its defined structure and sequence give rise to

potent surface-active properties and beneficial anti-inflammatory effects. Extensive clinical trials

have established its efficacy and safety in the management of neonatal RDS, making it a

valuable therapeutic option. The detailed experimental methodologies described herein provide

a foundation for further research into its mechanisms of action and potential applications in

other inflammatory lung diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b549185#sinapultide-kl4-peptide-structure-and-
sequence]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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